molecular formula C9H15NO5S B1443124 tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate CAS No. 1108658-38-3

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Cat. No. B1443124
CAS RN: 1108658-38-3
M. Wt: 249.29 g/mol
InChI Key: SHRAAPJUZKMNEU-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a chemical compound with the molecular formula C9H15NO5S . It has a molecular weight of 249.29 g/mol.


Molecular Structure Analysis

The molecular structure of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1(CC1)C=O .


Physical And Chemical Properties Analysis

Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate has a density of 1.102 g/cm3 . Other physical and chemical properties such as boiling point, flash point, and enthalpy of vaporization are not available from my search results.

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, ensuring that the amine functionality is not affected by other reactions occurring elsewhere in the molecule.

Creation of Tetrasubstituted Pyrroles

The compound is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in various biologically active natural products and pharmaceuticals.

Development of Cyclopropyl-containing Compounds

Cyclopropyl groups are often incorporated into drug molecules to enhance their metabolic stabilitytert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be used as a precursor for introducing cyclopropyl groups into more complex molecules .

Research on Peptidomimetics

This compound may play a role in the development of peptidomimetics, which are small protein-like chains designed to mimic a peptide. They are used in drug discovery to inhibit protein-protein interactions that are crucial in many biological processes .

Solubility Studies

The solubility of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate in various solvents can be studied to understand its behavior in different chemical environments. This information is vital for designing reaction conditions in synthetic chemistry .

Stability and Storage Research

Investigating the stability and optimal storage conditions of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can provide insights into its shelf life and how it should be handled in a laboratory setting .

Catalysis and Reaction Mechanisms

The role of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate in catalysis, particularly in reactions involving palladium catalysts, can be explored to understand its influence on reaction rates and mechanisms .

Environmental Impact Studies

Research can be conducted to assess the environmental impact of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate , including its biodegradability and potential effects on ecosystems if released into the environment .

Safety and Hazards

This compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life .

properties

IUPAC Name

tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRAAPJUZKMNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Synthesis routes and methods

Procedure details

To a stirred solution of compound 79 (100 mg, 0.39 mmol) in DCM (2 mL) was added pyridinium chlorochromate (130 mg, 0.60 mmol). The mixture was stirred at room temperature for 16 hrs and was filtered through a silica gel column with DCM, and the organic solution was concentrated under reduced pressure to yield compound 80 in 66% yield.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

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